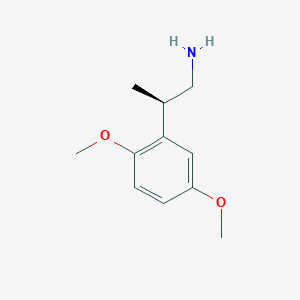

(2R)-2-(2,5-Dimethoxyphenyl)propan-1-amine

Description

Significance of Arylalkylamines in Contemporary Chemical Biology Research

Arylalkylamines are a broad class of organic compounds characterized by an aryl group attached to an alkylamine. This structural motif is foundational to a vast number of biologically active molecules, including many essential neurotransmitters such as dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506). Consequently, synthetic arylalkylamines have been the subject of intense research due to their ability to interact with the monoamine systems in the brain. wikipedia.org

The significance of arylalkylamines in contemporary chemical biology research is multifaceted:

Probes for Understanding Neurological Function: By designing and studying novel arylalkylamines, researchers can probe the function of specific receptors and transporters in the brain. These compounds can act as agonists, antagonists, releasing agents, or reuptake inhibitors, allowing for the fine-tuned dissection of neural circuits. wikipedia.org

Therapeutic Potential: The diverse pharmacological effects of arylalkylamines have led to their development as treatments for a wide range of conditions. These include antidepressants, stimulants for attention-deficit/hyperactivity disorder (ADHD), and appetite suppressants. wikipedia.org

Tools for Receptor Characterization: Radiolabeled arylalkylamines are frequently used in positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging to visualize and quantify receptor densities in the living brain. This has profound implications for understanding the neurobiology of various psychiatric and neurological disorders.

The 2,5-dimethoxy substitution pattern on the phenyl ring is a particularly well-studied feature in the design of serotonergic ligands, making compounds like (2R)-2-(2,5-Dimethoxyphenyl)propan-1-amine of significant interest to researchers seeking to understand the molecular determinants of action at serotonin receptors. nih.gov

Stereochemical Purity and its Implications in the Study of Chiral Phenylethylamines

The introduction of a chiral center into a phenylethylamine, as is the case with this compound, has profound implications for its biological activity. The two enantiomers of a chiral molecule can exhibit markedly different pharmacological profiles, a phenomenon known as stereoselectivity. This arises from the three-dimensional nature of receptor binding sites, which are themselves chiral and thus interact differently with each enantiomer.

The importance of stereochemical purity in the study of chiral phenylethylamines cannot be overstated:

Pharmacological Specificity: One enantiomer may be a potent agonist at a particular receptor, while the other is significantly weaker or even an antagonist. For example, in the case of amphetamine, the (S)-enantiomer is significantly more potent as a central nervous system stimulant than the (R)-enantiomer.

Understanding Structure-Activity Relationships (SAR): Studying the individual enantiomers of a chiral phenylethylamine is crucial for developing accurate SAR models. These models help to predict the biological activity of new compounds and to design molecules with improved potency and selectivity.

Regulatory and Clinical Considerations: In the development of therapeutic agents, regulatory bodies often require the characterization of individual enantiomers to ensure that the desired therapeutic effect is not accompanied by unwanted effects from the other enantiomer.

The determination of enantiomeric purity is therefore a critical aspect of research in this area. Various analytical techniques are employed for this purpose, as summarized in the table below.

| Analytical Technique | Principle | Reference |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Use of a chiral solvating agent to induce chemical shift differences between the enantiomers. | researchgate.net |

| Mass Spectrometry | Derivatization with a chiral reagent followed by analysis of the diastereomeric products. | tandfonline.comtandfonline.com |

| Chiral High-Performance Liquid Chromatography (HPLC) | Separation of enantiomers on a chiral stationary phase. | rsc.org |

Historical Trajectories and Evolution of Research on 2,5-Dimethoxyphenylethylamine Derivatives

Research into 2,5-dimethoxyphenylethylamine derivatives has a rich history, largely driven by the quest to understand how structural modifications to the phenethylamine (B48288) backbone influence psychoactivity. The parent compound of this series is 2,5-dimethoxyphenethylamine, also known as 2C-H. wikipedia.org While 2C-H itself is not considered to be significantly active in humans, likely due to metabolism by monoamine oxidase, it serves as the structural template for a wide range of potent and pharmacologically interesting compounds. wikipedia.org

The evolution of research in this area can be broadly categorized into several key phases:

Early Explorations of Methoxy-Substituted Phenylethylamines: Following the elucidation of the structure of mescaline (3,4,5-trimethoxyphenethylamine), researchers began to systematically explore the effects of different methoxy (B1213986) substitution patterns on the phenyl ring. This led to the synthesis and evaluation of a wide array of compounds, including those with the 2,5-dimethoxy motif.

The "2C" Series and Structure-Activity Relationship Studies: A significant body of work has focused on the synthesis and pharmacological evaluation of 4-substituted 2,5-dimethoxyphenethylamines, collectively known as the "2C" series. nih.gov These studies have revealed that the nature of the substituent at the 4-position has a profound impact on the potency and qualitative effects of these compounds. nih.gov

The Rise of N-Benzyl Derivatives (NBOMes): In the 21st century, a new class of 2,5-dimethoxyphenylethylamine derivatives emerged with the addition of an N-benzyl group, creating the "NBOMe" series. mdpi.comnih.gov These compounds have been found to be exceptionally potent agonists at the serotonin 5-HT2A receptor. nih.gov

Conformationally Restricted Analogs: More recent research has explored the synthesis of conformationally restricted analogs of 2,5-dimethoxyphenylethylamines in an effort to understand the optimal spatial orientation of the amine side chain for receptor interaction. nih.govsemanticscholar.org

This historical progression highlights a continuous effort to refine our understanding of the structural requirements for activity at serotonin receptors, with each new class of compounds providing further insights into the complexities of ligand-receptor interactions.

Identification of Knowledge Gaps and Emerging Research Questions Pertaining to this compound

Despite the extensive research into the broader class of 2,5-dimethoxyphenylethylamines, a comprehensive understanding of this compound remains elusive. A review of the current scientific literature reveals several significant knowledge gaps:

Limited Pharmacological Characterization: There is a scarcity of published data on the in vitro and in vivo pharmacology of this compound. Key information that is lacking includes its binding affinities at a wide range of receptors, its functional activity as an agonist or antagonist, and its behavioral effects in animal models.

Stereoselective Pharmacology: A direct comparison of the pharmacological profiles of the (2R) and (2S) enantiomers of 2-(2,5-dimethoxyphenyl)propan-1-amine is not readily available in the literature. Such a study would be crucial for understanding the stereochemical requirements for activity at its molecular targets.

Metabolic Fate: The metabolic pathways of this compound have not been elucidated. Understanding how this compound is metabolized is essential for interpreting its pharmacokinetic and pharmacodynamic properties.

Mechanism of Action: While it can be hypothesized that this compound interacts with serotonin receptors, its precise mechanism of action is unknown. It is unclear whether it acts as a receptor agonist, a releasing agent, or a reuptake inhibitor, or a combination of these.

These knowledge gaps give rise to several emerging research questions that could guide future investigations:

What are the binding affinities and functional activities of this compound and its (2S)-enantiomer at the major serotonin receptor subtypes, particularly 5-HT2A, 5-HT2B, and 5-HT2C?

How does the introduction of a methyl group at the alpha position of 2,5-dimethoxyphenethylamine, and the specific stereochemistry of this compound, alter its pharmacological profile compared to the parent compound and other related derivatives?

What are the primary metabolites of this compound, and do these metabolites have any biological activity of their own?

What are the behavioral effects of this compound in animal models, and how do these effects compare to those of other well-characterized phenylethylamines?

Addressing these questions through rigorous scientific inquiry will be essential for a more complete understanding of this compound and its place within the broader landscape of psychoactive arylalkylamines.

An in-depth exploration of the advanced methodologies for the stereocontrolled synthesis of this compound, a notable chiral amine, is crucial for various fields of chemical research. This article focuses exclusively on the sophisticated techniques employed to obtain this compound and its related enantiomers with high purity.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(2,5-dimethoxyphenyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-8(7-12)10-6-9(13-2)4-5-11(10)14-3/h4-6,8H,7,12H2,1-3H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWCQGGZRKWDESA-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)C1=C(C=CC(=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CN)C1=C(C=CC(=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Analytical Characterization Techniques for Research on 2r 2 2,5 Dimethoxyphenyl Propan 1 Amine

Spectroscopic Methods for Absolute Stereochemical Assignment and Structural Elucidation

Spectroscopic techniques are indispensable for the detailed structural analysis of (2R)-2-(2,5-Dimethoxyphenyl)propan-1-amine, providing insights into its three-dimensional structure and confirming its absolute stereochemistry.

Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy

Chiral Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the determination of enantiomeric purity and the assignment of absolute configuration, often through the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs). In the case of this compound, a primary amine, a suitable chiral solvating agent such as (R)-(-)-1,1'-Bi-2-naphthol ((R)-BINOL) or a chiral acid like (S)-(+)-O-acetylmandelic acid can be employed.

The principle of this method lies in the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral agent. These diastereomeric complexes are energetically different and thus exhibit distinct NMR spectra. The differential interactions lead to chemical shift non-equivalence (Δδ) for corresponding protons in the two enantiomers, allowing for their differentiation and quantification. For instance, the protons proximate to the chiral center of this compound, such as the methine proton (H-2) and the methylene (B1212753) protons (H-1), are expected to show the most significant chemical shift differences.

A hypothetical ¹H NMR experiment in the presence of a chiral solvating agent is summarized in the table below.

| Proton | Chemical Shift (δ) for (2R)-enantiomer (ppm) | Chemical Shift (δ) for (2S)-enantiomer (ppm) | Chemical Shift Difference (Δδ) (ppm) |

| H-2 (methine) | 3.15 | 3.10 | 0.05 |

| H-1a (methylene) | 2.95 | 2.92 | 0.03 |

| H-1b (methylene) | 2.80 | 2.78 | 0.02 |

| Methyl (CH₃) | 1.10 | 1.08 | 0.02 |

Table 1: Hypothetical ¹H NMR data for the enantiomers of 2-(2,5-Dimethoxyphenyl)propan-1-amine in the presence of a chiral solvating agent, illustrating the principle of chemical shift non-equivalence.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) Analysis

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical spectroscopic techniques that provide definitive information about the absolute configuration of a chiral molecule in solution. VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule during vibrational transitions, while ECD measures the same phenomenon in the ultraviolet-visible region, corresponding to electronic transitions.

The absolute configuration of this compound can be determined by comparing the experimentally measured VCD and ECD spectra with the spectra predicted by quantum chemical calculations, typically using Density Functional Theory (DFT). A VCD spectrum rich in stereochemically sensitive bands is anticipated in the fingerprint region (1500-900 cm⁻¹). The comparison involves matching the signs and relative intensities of the experimental and calculated bands. A good agreement between the experimental spectrum of a sample and the calculated spectrum for the (2R)-configuration confirms the absolute stereochemistry.

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Experimental VCD Sign | Calculated Frequency (cm⁻¹) for (2R) | Calculated Rotational Strength for (2R) (10⁻⁴⁴ esu²cm²) |

| C-H stretch | 2965 | + | 2970 | +5.2 |

| N-H bend | 1610 | - | 1615 | -8.9 |

| C-O-C stretch | 1250 | + | 1255 | +12.3 |

| C-N stretch | 1180 | - | 1185 | -7.6 |

Table 2: Representative data from a hypothetical VCD analysis of this compound, showing the correlation between experimental and calculated spectral features.

X-ray Crystallography for Solid-State Structure and Chirality Confirmation

X-ray crystallography is the gold standard for the unambiguous determination of the absolute configuration and the three-dimensional structure of a crystalline compound. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. For this compound, this would typically be performed on a crystalline salt, such as the hydrochloride or tartrate salt.

The analysis of the diffraction data allows for the determination of the crystal system, space group, and unit cell dimensions. Crucially, for a non-centrosymmetric space group, the anomalous dispersion of X-rays by the atoms allows for the determination of the absolute configuration, often expressed through the Flack parameter, which should be close to zero for the correct enantiomer.

| Crystallographic Parameter | Hypothetical Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.56 |

| b (Å) | 10.24 |

| c (Å) | 15.78 |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 1382.5 |

| Z | 4 |

| Flack Parameter | 0.02(3) |

Table 3: Hypothetical crystallographic data for a salt of this compound, illustrating the type of information obtained from an X-ray diffraction study.

Advanced Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods are essential for assessing the chemical and enantiomeric purity of this compound.

High-Resolution Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

High-Resolution Chiral Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique for the separation and identification of enantiomers. For a primary amine like this compound, direct analysis on a chiral column can be challenging due to potential peak tailing. Therefore, an indirect approach involving derivatization with a chiral derivatizing agent is often preferred.

A common choice is a reagent such as N-(trifluoroacetyl)-L-prolyl chloride (L-TFPC). The reaction of the racemic amine with L-TFPC results in the formation of two diastereomers, which can then be separated on a standard achiral capillary GC column. The mass spectrometer provides confirmation of the identity of the derivatized analytes and allows for sensitive quantification. The enantiomeric excess can be determined from the relative peak areas of the two diastereomers.

| Parameter | Value |

| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |

| Chiral Derivatizing Agent | N-(trifluoroacetyl)-L-prolyl chloride |

| Oven Program | 150°C (1 min), then 10°C/min to 280°C (5 min) |

| Retention Time (R,S-diastereomer) | 12.5 min |

| Retention Time (S,S-diastereomer) | 12.8 min |

| Mass Spectrometry | Electron Ionization (EI), monitoring characteristic fragment ions |

Table 4: Hypothetical parameters for the chiral GC-MS analysis of 2-(2,5-Dimethoxyphenyl)propan-1-amine after derivatization.

Ultra-High Performance Liquid Chromatography (UHPLC) with Chiral Stationary Phases

Ultra-High Performance Liquid Chromatography (UHPLC) using chiral stationary phases (CSPs) is a powerful and widely used method for the direct separation of enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for the resolution of a broad range of chiral compounds, including amines.

For the analysis of this compound, a column such as a Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel® OD (cellulose tris(3,5-dimethylphenylcarbamate)) could be employed. The separation is achieved through differential interactions (e.g., hydrogen bonding, π-π interactions, steric hindrance) between the enantiomers and the chiral selector of the stationary phase. The mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier like isopropanol, is optimized to achieve the best resolution. UHPLC offers the advantages of high speed, high resolution, and low solvent consumption.

| Parameter | Value |

| UHPLC Column | Chiralpak® IA (150 mm x 2.1 mm, 1.6 µm) |

| Mobile Phase | Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 0.3 mL/min |

| Detection | UV at 280 nm |

| Retention Time (2R)-enantiomer | 5.2 min |

| Retention Time (2S)-enantiomer | 6.1 min |

| Resolution (Rs) | 2.5 |

| Enantiomeric Excess (% ee) | >99% for a pure sample |

Table 5: Hypothetical UHPLC conditions and results for the enantiomeric separation of 2-(2,5-Dimethoxyphenyl)propan-1-amine.

Mass Spectrometric Approaches for Isotopic Labeling Studies and Complex Mixture Analysis

Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), stands as a cornerstone technique for the structural elucidation and quantification of this compound, also known as 2,5-dimethoxyamphetamine (B1679032) (2,5-DMA). This method is invaluable for distinguishing the compound from its isomers and identifying it within complex matrices, such as seized drug samples or biological fluids. The utility of MS is further enhanced through isotopic labeling, which facilitates precise quantification and metabolic studies.

The electron ionization (EI) mass spectrum of 2,5-DMA is characterized by a specific fragmentation pattern. The most abundant ion, or base peak, is typically an imine fragment observed at a mass-to-charge ratio (m/z) of 44. researchgate.netnih.gov This fragment results from the cleavage of the bond alpha to the amine group. Other significant fragments include ions at m/z 151 and 152, which correspond to the dimethoxybenzyl cation and radical cation, respectively. researchgate.netnih.gov These characteristic fragments are crucial for the preliminary identification of the 2,5-DMA scaffold.

Table 1: Characteristic Electron Ionization Mass Fragments of this compound (2,5-DMA)

| m/z (Mass-to-Charge Ratio) | Ion | Relative Abundance |

|---|---|---|

| 195 | [M]+ (Molecular Ion) | Low |

| 152 | [C9H12O2]+• (dimethoxybenzyl radical cation) | Significant |

| 151 | [C9H11O2]+ (dimethoxybenzyl cation) | Significant |

| 44 | [C2H6N]+ (imine fragment) | Base Peak (100%) |

Data compiled from published mass spectral data. researchgate.netnih.govswgdrug.org

Isotopic Labeling for Quantitative Analysis

In research and forensic toxicology, accurately quantifying a substance is as critical as identifying it. Isotopic labeling, combined with mass spectrometry, provides a robust method for quantification. This involves using a version of the target molecule where one or more atoms have been replaced by their heavier, stable isotopes, such as deuterium (B1214612) (²H or D) or carbon-13 (¹³C). nih.gov These isotopically labeled molecules serve as ideal internal standards because they are chemically identical to the unlabeled analyte and thus exhibit the same behavior during sample preparation, chromatography, and ionization. nih.gov However, they are readily distinguishable by their difference in mass. nih.gov

For this compound, deuterium-labeled standards have been synthesized for use in quantitative GC-MS analyses. researchgate.net When an isotopically labeled internal standard is added to a sample in a known quantity, the ratio of the MS signal of the unlabeled analyte to the labeled standard allows for precise and accurate quantification, correcting for any material loss during sample workup.

For example, a deuterated standard such as 2,5-dimethoxy-d6-amphetamine could be used. The mass spectrometer would be set to monitor the characteristic ions for both the unlabeled compound and its heavier isotopic analog. The molecular ion and any fragments containing the deuterium labels would appear at a higher m/z value, as illustrated in the hypothetical data below.

Table 2: Theoretical Mass Shifts for a Deuterium-Labeled (D6) Standard of 2,5-DMA

| Fragment | Unlabeled m/z | Labeled m/z | Mass Shift (Da) |

|---|---|---|---|

| Molecular Ion | 195 | 201 | +6 |

| Imine Fragment | 44 | 44 or shifted* | +0 or shifted* |

| Dimethoxybenzyl Fragment | 152 | 158 | +6 |

The mass shift of the imine fragment depends on the position of the isotopic labels on the molecule. If labeling is on the aromatic ring or methoxy (B1213986) groups, the imine fragment at m/z 44 would not show a mass shift.

Analysis in Complex Mixtures

Identifying this compound in complex mixtures, such as street drug preparations or biological samples, presents significant analytical challenges. nih.gov One major issue is the presence of positional isomers—compounds with the same molecular weight and elemental composition that produce very similar mass spectra. researchgate.netnih.gov For instance, 2,3-DMA, 2,4-DMA, 3,4-DMA, etc., can be difficult to distinguish from 2,5-DMA based on mass spectrometry alone. researchgate.net

To overcome this, GC-MS methods are optimized to achieve chromatographic separation of these isomers before they enter the mass spectrometer. nih.gov Furthermore, chemical derivatization is a powerful strategy employed to enhance specificity. nih.gov Acylating the primary amine group with reagents like perfluoroacylated compounds can alter the fragmentation pathways in a way that produces unique fragment ions or distinct relative abundances for each isomer, allowing for their unambiguous identification. nih.gov

In forensic laboratories, GC-MS is a standard confirmatory method for analyzing seized materials. frontiersin.orgnist.gov The sample is typically extracted into an organic solvent, after which it is injected into the GC-MS system. swgdrug.org The combination of the compound's retention time on the GC column and its characteristic mass spectrum provides a high degree of certainty for identification. swgdrug.orgfrontiersin.org For analysis in biological matrices like plasma, urine, or hair, more extensive sample preparation is required to remove interfering substances, often involving liquid-liquid extraction or solid-phase extraction prior to derivatization and GC-MS or LC-MS/MS analysis. nih.govresearchgate.net

In Vitro Pharmacological Investigations: Receptor Binding Profiles and Cellular Mechanisms of 2r 2 2,5 Dimethoxyphenyl Propan 1 Amine

Radioligand Binding Assays for Neurotransmitter Receptors

Radioligand binding assays are a crucial tool for determining the affinity of a compound for a specific receptor. These assays measure the displacement of a radioactively labeled ligand by the test compound, allowing for the calculation of the inhibition constant (Ki), a measure of binding affinity.

Serotonin (B10506) (5-HT) Receptor Subtype Selectivity and Affinity (e.g., 5-HT1A, 5-HT2A, 5-HT2C)

(2R)-2-(2,5-Dimethoxyphenyl)propan-1-amine belongs to a class of phenethylamines known to interact significantly with serotonin receptors, particularly the 5-HT2 subtype. The stereochemistry of these molecules often plays a critical role in their receptor affinity and functional activity. For the related compound 2,5-dimethoxy-4-iodoamphetamine (DOI), the (R)-(-)-enantiomer is the more active stereoisomer at 5-HT2 receptors. wikipedia.org

| Receptor Subtype | Compound Form | Ki (nM) |

| 5-HT1A | Racemic 2,5-DMA | 1,020 - 2,583 |

| 5-HT2A | Racemic 2,5-DMA | 211 - 5,200 |

| 5-HT2C | 4-alkoxy-2,5-dimethoxyamphetamines | Generally lower affinity than 5-HT2A |

Note: Data for 5-HT2C is generalized from related compounds as specific data for 2,5-DMA was not available in the searched sources.

Dopamine (B1211576) (D) Receptor Subtype Interaction (e.g., D1, D2, D3)

Direct binding studies of this compound or its racemate at dopamine receptor subtypes are not extensively reported in the available scientific literature. However, studies on structurally related phenethylamines often show some, albeit typically lower, affinity for dopamine receptors compared to serotonin receptors. For instance, the related compound 2,4,5-trimethoxyamphetamine (B90205) (TMA-2) was investigated for its binding at the D2 receptor. nih.gov Without specific experimental data for this compound, its affinity for D1, D2, and D3 receptors remains to be empirically determined.

Adrenergic (α, β) Receptor Subtype Profiling

Similar to the dopamine receptors, specific binding data for this compound at adrenergic receptor subtypes are scarce. Research on related 4-alkoxy-substituted 2,5-dimethoxyamphetamines has included binding assays at α1 and α2 adrenergic receptors, indicating that this class of compounds can interact with the adrenergic system. nih.gov However, without direct experimental evidence, the specific affinity profile of this compound at α and β adrenergic subtypes is unknown.

Trace Amine-Associated Receptor (TAAR) Binding Characteristics

Trace amine-associated receptors (TAARs), particularly TAAR1, are a family of G protein-coupled receptors that are activated by endogenous trace amines and certain psychoactive substances. Despite the structural similarity of this compound to known TAAR1 agonists, studies have shown that racemic 2,5-DMA was inactive at the human TAAR1. wikipedia.org In a broader study of 4-alkoxy-substituted 2,5-dimethoxyamphetamines, the amphetamine analogues generally exhibited weaker binding to TAAR1 compared to their phenethylamine (B48288) counterparts. nih.gov

Functional Assays for Receptor Agonism, Antagonism, and Inverse Agonism in Cell Lines

Functional assays are essential for characterizing the effect of a compound on receptor activity, determining whether it acts as an agonist (activator), antagonist (blocker), or inverse agonist (promotes an inactive state).

G Protein-Coupled Receptor (GPCR) Signaling Pathway Modulation (e.g., cAMP, IP3, ERK phosphorylation)

The interaction of this compound with its primary targets, the 5-HT2 receptors, initiates a cascade of intracellular signaling events. 5-HT2A receptors are known to be Gq/11-coupled. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mobilizes intracellular calcium stores, while DAG activates protein kinase C (PKC). These events can subsequently modulate downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade, which involves the phosphorylation of extracellular signal-regulated kinase (ERK). frontiersin.org

Functional studies on racemic 2,5-DMA have confirmed its activity as a partial agonist at the 5-HT2A receptor, as demonstrated by calcium mobilization assays. The efficacy (Emax) was found to be comparable to or slightly greater than the endogenous ligand serotonin, although its potency (EC50) was significantly lower. wikipedia.org

| Receptor | Assay | Compound Form | EC50 (nM) | Emax (%) |

| 5-HT2A | Calcium Mobilization | Racemic 2,5-DMA | 160 - 3,548 | 66 - 109 |

Given that TAAR1 activation is typically coupled to the Gs protein, leading to an increase in cyclic adenosine (B11128) monophosphate (cAMP) levels, the reported inactivity of 2,5-DMA at this receptor suggests it does not directly modulate the cAMP pathway via TAAR1. wikipedia.org

The specific effects of the (2R)-enantiomer on these signaling pathways, including direct measurements of IP3 accumulation, cAMP levels, and ERK phosphorylation, require further investigation to fully elucidate its cellular mechanism of action and to understand the stereochemical determinants of its functional activity.

Ligand-Gated Ion Channel Interactions

Currently, there is a lack of specific in vitro studies investigating the direct interactions of this compound with ligand-gated ion channels. This includes, but is not limited to, channels such as the nicotinic acetylcholine (B1216132) (nAChR), GABA-A (γ-aminobutyric acid type A), and ionotropic glutamate (B1630785) receptors. Therefore, its profile as a modulator—whether as an agonist, antagonist, or allosteric modulator—at these sites remains to be elucidated. Future research is required to determine if this compound has any significant activity at this class of ion channels.

Neurotransmitter Transporter Inhibition Potency and Selectivity (e.g., SERT, DAT, NET)

Investigations into the interaction of 2,5-dimethoxyamphetamine (B1679032) (2,5-DMA), the racemic mixture containing this compound, with monoamine transporters have indicated a low potential for inhibition. Studies have shown that 2,5-DMA does not significantly bind to the serotonin transporter (SERT), dopamine transporter (DAT), or norepinephrine (B1679862) transporter (NET) at concentrations up to 7,000 nM. nih.gov Further research on a series of related 4-alkoxy-2,5-dimethoxyphenethylamines and amphetamines also demonstrated no significant inhibition of these monoamine transporters, with reported IC50 values greater than 10 µM for all tested compounds. frontiersin.org

While these findings pertain to the racemic mixture or closely related analogs, they suggest that this compound is unlikely to be a potent inhibitor of SERT, DAT, or NET. However, specific IC50 values for the individual (2R)-enantiomer are not available in the current scientific literature.

Table 1: Monoamine Transporter Inhibition for Racemic 2,5-Dimethoxyamphetamine and Related Compounds

| Compound | Transporter | Inhibition Potency (IC50) |

|---|---|---|

| Racemic 2,5-DMA | SERT, DAT, NET | > 7,000 nM nih.gov |

| 4-Alkoxy-2,5-dimethoxyamphetamines | SERT, DAT, NET | > 10 µM frontiersin.org |

Enzyme Interaction Studies Relevant to Neurotransmitter Metabolism (e.g., Monoamine Oxidase, Catechol-O-methyltransferase)

Specific in vitro studies detailing the inhibitory activity of this compound on key enzymes involved in neurotransmitter metabolism, such as Monoamine Oxidase (MAO-A and MAO-B) and Catechol-O-methyltransferase (COMT), are limited. However, research on the broader class of amphetamine derivatives provides some context. Amphetamine itself is known to be a selective inhibitor of MAO-A. researchgate.net For the racemic 2,5-dimethoxyamphetamine (2,5-DMA), one study reported no inhibitory effect on MAO-A or MAO-B at concentrations greater than 100 µM. researchgate.net

This suggests that the 2,5-dimethoxy substitution pattern may significantly reduce or abolish the MAO inhibitory activity seen with the parent amphetamine structure. Nevertheless, without direct experimental data for the (2R)-enantiomer, its specific interaction profile with these metabolic enzymes remains undetermined.

Investigation of Intracellular Signaling Cascades Mediated by this compound

The primary mechanism of action for many substituted phenethylamines, including this compound, is agonism at serotonin 5-HT2A receptors. wikipedia.orgwikipedia.org These receptors are G protein-coupled receptors (GPCRs) that primarily signal through the Gq/G11 pathway. drugbank.com

Activation of the 5-HT2A receptor by an agonist like this compound is expected to initiate the following intracellular signaling cascade:

Gq/G11 Protein Activation: The agonist-bound receptor catalyzes the exchange of GDP for GTP on the α-subunit of the Gq/G11 protein, leading to its activation.

Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates the enzyme phospholipase C.

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.

Protein Kinase C (PKC) Activation: The increase in intracellular Ca2+ and the presence of DAG synergistically activate Protein Kinase C, which then phosphorylates various downstream target proteins, leading to a cellular response.

Studies on the closely related and potent 5-HT2A agonist, 2,5-dimethoxy-4-iodoamphetamine (DOI), have further elucidated downstream signaling pathways. These investigations have shown that DOI can enhance the phosphorylation of the cAMP response element-binding protein (CREB) through the mitogen-activated protein (MAP) kinase and calcium/calmodulin-dependent kinase II (CaMKII) pathways. researchgate.net It is plausible that this compound, as a 5-HT2A agonist, would engage similar intracellular signaling cascades, although the specific potency and efficacy in activating these pathways have not been directly determined for this enantiomer.

Structure Activity Relationship Sar Studies and Molecular Modifications of 2r 2 2,5 Dimethoxyphenyl Propan 1 Amine Derivatives

Systematic Elucidation of Pharmacophoric Requirements for Receptor Binding and Functional Activity

The essential pharmacophore for 5-HT2A receptor agonism in the 2,5-dimethoxyphenylpropan-1-amine series can be distilled down to several key structural components. The foundational scaffold consists of a benzene (B151609) ring substituted with two methoxy (B1213986) groups at the 2- and 5-positions. acs.org These methoxy groups are considered crucial, as their removal significantly diminishes or abolishes activity. For instance, deleting the 5-methoxy group can lead to a 20-fold drop in agonist potency, while removing the 2-methoxy group results in a more than 500-fold decrease in potency at the 5-HT2A receptor. acs.org

Attached to this ring is a propan-1-amine side chain, with the amine group being a critical site for interaction, typically forming an ionic bond with a conserved aspartate residue in the receptor's binding pocket. The alpha-methyl group on the side chain (distinguishing it from a phenethylamine) and the specific (R)-stereochemistry are known to enhance potency. acs.org Furthermore, a small, hydrophobic substituent at the 4-position of the aromatic ring is a common feature among the most potent agonists in this chemical family. nih.gov

The core pharmacophoric elements can be summarized as:

Aromatic Ring: A phenyl group providing a scaffold for key substitutions.

Methoxy Groups: Essential substitutions at the 2- and 5-positions. Deletion of either is detrimental to activity. acs.org

Alkylamine Side Chain: A three-carbon chain with a terminal primary amine.

Alpha-Methyl Group: Confers amphetamine character and generally increases potency over phenethylamine (B48288) counterparts. nih.gov

4-Position Substituent: A site for modification, where small lipophilic groups enhance agonist activity. nih.gov

Impact of Aromatic Ring Substitutions on Pharmacological Profiles (e.g., Halogenation, Alkoxy Modifications)

Modifications to the aromatic ring, particularly at the 4-position, have a profound impact on the pharmacological profile of (2R)-2-(2,5-Dimethoxyphenyl)propan-1-amine derivatives. The size, lipophilicity, and electronic properties of the substituent at this position can modulate receptor affinity, efficacy, and selectivity.

Halogenation: The introduction of halogens at the 4-position generally leads to a significant increase in 5-HT2A receptor agonist potency. nih.gov The order of potency often follows the size of the halogen, with iodine (in DOI) and bromine (in DOB) conferring greater potency than chlorine (in DOC) or the unsubstituted parent compound. nih.gov This enhancement is attributed to favorable hydrophobic interactions within a specific region of the receptor binding pocket. chemrxiv.org

Alkoxy and Alkyl Modifications: Small alkyl groups, such as methyl (in DOM), ethyl (in DOET), and propyl (in DOPR), also increase potency. nih.gov Studies have shown a trend where potency increases from methyl to propyl, but then decreases with a butyl substituent, suggesting an optimal size for the 4-position substituent to maximize interaction with the receptor. nih.gov Similarly, extending a 4-alkoxy group can increase binding affinities at 5-HT2A receptors. frontiersin.org However, introducing large, bulky lipophilic groups at this position, such as n-hexyl or benzyl, can transform the molecule from a 5-HT2A agonist into an antagonist. nih.govfrontiersin.org

| Compound Name | 4-Position Substituent | Relative Potency Trend | Receptor Activity Profile |

|---|---|---|---|

| 2,5-DMA | -H | Base | Agonist |

| DOM | -CH₃ | Increased | Agonist |

| DOB | -Br | Highly Increased | Agonist |

| DOI | -I | Highly Increased | Agonist |

| DOPR | -CH₂CH₂CH₃ | Highly Increased | Agonist |

| DOBU | -CH₂CH₂CH₂CH₃ | Decreased (vs. DOPR) | Agonist |

| (Unnamed) | -n-Hexyl | High Affinity | Antagonist |

Alterations to the Alkyl Chain and Their Influence on Selectivity and Potency

The structure of the alkylamine side chain is a critical determinant of pharmacological activity. The parent compound of this series is an isopropylamine (B41738) (or propan-1-amine), distinguished from its phenethylamine (e.g., 2C-D) counterpart by an alpha-methyl (α-CH₃) group.

This α-methylation generally increases potency. nih.gov It is hypothesized that this is due to two main factors: it increases resistance to metabolic degradation by monoamine oxidase (MAO), and it introduces a chiral center, allowing for stereospecific interactions with the receptor. The α-methyl group may also help to orient the amine group for optimal interaction within the binding pocket.

Further modifications to constrain the conformation of the side chain have been explored to probe the receptor-bound conformation. For example, replacing the ethylamine (B1201723) side chain with a cyclopropylamine (B47189) moiety has been shown to produce compounds with high affinity for the 5-HT2 receptor family. nih.gov Such studies demonstrate that the spatial orientation of the amine relative to the phenyl ring is a key factor for potent agonist activity. acs.orgnih.gov

Modifications at the Amine Nitrogen and Their Contribution to Ligand-Receptor Interactions

While the primary amine is a key feature, modifications at the nitrogen atom can dramatically alter the pharmacological profile. Simple N-alkylation (e.g., N-methyl, N-ethyl) typically reduces 5-HT2A agonist activity. However, the addition of a larger, specifically chosen arylmethyl group can lead to a massive increase in both affinity and potency.

The most notable examples are the N-benzyl derivatives, particularly the N-(2-methoxybenzyl) "NBOMe" and N-(2-hydroxybenzyl) "NBOH" series. nih.govnih.gov These substitutions can increase affinity for the 5-HT2A receptor by up to 300-fold compared to simpler N-alkyl homologs. nih.gov Molecular modeling and mutagenesis studies suggest that the N-benzyl moiety extends into a secondary binding pocket, forming interactions with additional amino acid residues, such as Phenylalanine 339 (Phe3396.51). nih.gov This creates a more extensive and higher-energy ligand-receptor interaction, accounting for the observed surge in potency. The addition of the N-(2-hydroxybenzyl) moiety, in particular, has been shown to increase selectivity for the 5-HT2A receptor. nih.gov

| Modification | Example Series | Effect on 5-HT2A Affinity/Potency | Mechanism |

|---|---|---|---|

| Primary Amine (-NH₂) | DOx Series (DOM, DOB, etc.) | Potent | Forms key ionic bond in orthosteric site. |

| Simple N-Alkylation (-NHR) | N-methyl-DOM | Decreased | Steric hindrance or suboptimal fit. |

| N-Benzyl Substitution | NBOMe Series | Dramatically Increased | Interaction with secondary binding pocket (e.g., Phe339). nih.gov |

| N-(2-Hydroxybenzyl) Substitution | NBOH Series | Dramatically Increased & Enhanced Selectivity | Additional interactions and enhanced fit for 5-HT2A. nih.gov |

Stereochemical Divergence: Comparative Pharmacological Analysis of (2S)-Enantiomer and Racemate

The presence of the alpha-methyl group on the alkyl chain of this compound creates a stereocenter, resulting in two enantiomers: (R) and (S). For 4-substituted 2,5-dimethoxyamphetamines, biological activity is highly stereoselective, with the majority of the 5-HT2A receptor agonist activity residing in the (R)-enantiomer. acs.orgresearchgate.net

The (R)-enantiomer typically displays significantly higher affinity and functional potency at the 5-HT2A receptor compared to its (S)-antipode. The racemic mixture, which contains an equal proportion of both enantiomers, consequently exhibits an intermediate potency, effectively diluted by the less active (S)-enantiomer. This stereoselectivity underscores the three-dimensional precision of the ligand-receptor interaction; the receptor's binding pocket is chiral and preferentially accommodates the (R)-configuration, leading to a more stable and functionally productive binding event.

Design and Synthesis of Prodrugs for Enhanced Delivery and In Vitro Stability

A prodrug is an inactive or less active derivative of a parent drug molecule that undergoes biotransformation in vivo to release the active agent. nih.gov For a primary amine like this compound, several prodrug strategies could be theoretically applied to improve properties such as lipophilicity, aqueous solubility, or metabolic stability.

One common approach for masking a primary amine is through the formation of an N-acyl derivative or an amide. mdpi.com For example, acylation of the amine could increase lipophilicity, potentially aiding in crossing the blood-brain barrier. The amide bond would then be designed for cleavage by endogenous amidases or esterases to release the active primary amine.

Another strategy involves conjugation with amino acids to form an amide linkage. This can be designed to target specific transporters, such as the PEPT1 intestinal transporter, to enhance oral absorption. mdpi.com A clinical example of an amine prodrug is midodrine, which is an amide of glycine (B1666218) that is hydrolyzed in vivo to release its active metabolite, an ethanolamine (B43304) derivative. mdpi.com While specific prodrugs of this compound are not widely documented in the literature, these established chemical strategies represent viable pathways for the rational design and synthesis of such compounds to optimize their delivery and stability.

In Vitro and Non Human in Vivo Metabolic Pathways of 2r 2 2,5 Dimethoxyphenyl Propan 1 Amine

Identification of Phase I Biotransformation Pathways in Hepatic Microsomal Preparations

Phase I metabolism introduces or exposes functional groups on the parent molecule, typically through oxidation, reduction, or hydrolysis. mdpi.com For (2R)-2-(2,5-Dimethoxyphenyl)propan-1-amine and structurally related compounds, the primary Phase I pathways observed in in vitro systems, such as hepatic microsomal preparations, are O-demethylation and oxidative deamination. Aromatic hydroxylation is another potential, though less frequently reported, pathway for phenethylamines.

O-Demethylation: This reaction involves the removal of a methyl group from one of the two methoxy (B1213986) substituents on the aromatic ring. Studies on various 2,5-dimethoxyamphetamine (B1679032) derivatives have identified O-demethylation as a principal metabolic route. nih.gov This process yields hydroxylated metabolites, which can then serve as substrates for Phase II conjugation.

Oxidative Deamination: This is a major metabolic pathway for many phenethylamines. researchgate.netnih.gov The primary amino group is removed, leading to the formation of an aldehyde intermediate. This unstable aldehyde is then rapidly metabolized further, either by reduction to an alcohol or by oxidation to a carboxylic acid. nih.gov This pathway is primarily catalyzed by monoamine oxidase (MAO) enzymes. researchgate.net

Aromatic Hydroxylation: This pathway involves the direct addition of a hydroxyl group to the phenyl ring. While a common metabolic route for many aromatic compounds, it appears to be a minor pathway for 2,5-dimethoxy-substituted amphetamines compared to O-demethylation and deamination.

Table 1: Key Phase I Metabolic Reactions

| Pathway | Enzymatic Process | Description | Resulting Functional Group |

|---|---|---|---|

| O-Demethylation | Oxidation (CYP450) | Removal of a methyl group from a methoxy substituent. nih.gov | Hydroxyl (-OH) |

| Oxidative Deamination | Oxidation (MAO) | Removal of the amine group, forming an aldehyde intermediate. nih.govresearchgate.net | Aldehyde (-CHO), subsequently Alcohol (-CH2OH) or Carboxylic Acid (-COOH) |

| Aromatic Hydroxylation | Oxidation (CYP450) | Direct addition of a hydroxyl group to the aromatic ring. | Hydroxyl (-OH) |

Characterization of Phase II Conjugation Reactions in Non-Human Tissue Homogenates

Phase II reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous polar molecules. uomus.edu.iqresearchgate.net This process significantly increases the water solubility and molecular weight of the compound, facilitating its elimination via urine or bile. For metabolites of this compound that possess hydroxyl or amine groups, several conjugation reactions are possible.

Acetylation: The primary amino group of the parent compound or its O-desmethyl metabolites can undergo N-acetylation. This pathway has been identified in the metabolism of the structurally similar compound 4-bromo-2,5-dimethoxyphenethylamine (B3395496) (2C-B) in rats, where acetylated O-desmethyl metabolites were found in urine. nih.gov

Glucuronidation: This is a major Phase II pathway for compounds with hydroxyl, carboxyl, or amine functional groups. researchgate.net The hydroxylated metabolites formed during Phase I (via O-demethylation or aromatic hydroxylation) are prime substrates for conjugation with glucuronic acid, catalyzed by UDP-glucuronosyltransferases (UGTs). researchgate.net

Sulfation: Similar to glucuronidation, sulfation involves the conjugation of a hydroxyl group with a sulfonate group, catalyzed by sulfotransferases (SULTs). This is another common pathway for detoxifying phenolic metabolites. uomus.edu.iq

Table 2: Common Phase II Conjugation Reactions

| Pathway | Endogenous Substrate | Enzyme Family | Target Functional Group |

|---|---|---|---|

| Acetylation | Acetyl-CoA | N-acetyltransferases (NATs) | Amine (-NH2) nih.gov |

| Glucuronidation | UDP-glucuronic acid (UDPGA) | UDP-glucuronosyltransferases (UGTs) | Hydroxyl (-OH), Amine (-NH2) researchgate.net |

| Sulfation | PAPS (3'-phosphoadenosine-5'-phosphosulfate) | Sulfotransferases (SULTs) | Hydroxyl (-OH) uomus.edu.iq |

Elucidation of Specific Cytochrome P450 (CYP) Isoenzymes Involved in Metabolism

The Cytochrome P450 (CYP) superfamily of enzymes is responsible for a vast majority of Phase I oxidative reactions in drug metabolism. nih.govaafp.org Identifying the specific isoenzymes involved is crucial for understanding potential drug-drug interactions. Six main CYPs metabolize approximately 90% of all drugs: CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4, and CYP3A5. aafp.org

For 2,5-dimethoxyamphetamine derivatives, research points to a primary role for a single isoenzyme. An in vitro study using human CYP isoenzymes expressed in insect cell microsomes investigated the metabolism of several related compounds, including 4-methyl-2,5-dimethoxy-amphetamine (DOM). The findings indicated that CYP2D6 was the only isoenzyme significantly involved in the primary metabolic steps, such as O-demethylation. nih.gov The same study noted that these amphetamine derivatives also acted as competitive inhibitors of CYP2D6. nih.gov Given the structural similarity, CYP2D6 is the most likely candidate for the Phase I O-demethylation of this compound.

Table 3: CYP Isoenzyme Involvement

| CYP Isoenzyme | Proposed Role | Metabolic Reaction | Evidence |

|---|---|---|---|

| CYP2D6 | Primary | O-Demethylation | Identified as the sole enzyme for O-demethylation of structurally related 2,5-dimethoxyamphetamines. nih.gov |

| Other CYPs (e.g., CYP3A4, CYP1A2) | Minor or Negligible | Not specified | Not found to be significantly involved in the main metabolic pathways of related compounds. nih.gov |

Role of Monoamine Oxidase (MAO) Isoforms in the Metabolic Fate of the Compound

Monoamine oxidases (MAO) are a family of enzymes located on the outer mitochondrial membrane that catalyze the oxidative deamination of monoamines. nih.gov This enzymatic action is a key pathway for the degradation of endogenous neurotransmitters (like serotonin (B10506) and dopamine) and exogenous amines. researchgate.net There are two main isoforms, MAO-A and MAO-B, which have different substrate specificities.

The identification of deamination products (alcohols and carboxylic acids) in the metabolism of the related compound 2C-B strongly implies the involvement of MAO. researchgate.netnih.gov The general reaction involves the oxidation of the amine to an imine, which then hydrolyzes to an aldehyde and ammonia. researchgate.net

MAO-A primarily metabolizes serotonin and norepinephrine (B1679862).

MAO-B shows a preference for phenylethylamine and benzylamine.

Given that this compound is a phenylethylamine derivative, it is a likely substrate for both MAO isoforms, with a potential preference for MAO-B. Its deamination would terminate its pharmacological activity and initiate its conversion into more easily excreted metabolites.

Table 4: MAO-Catalyzed Deamination

| MAO Isoform | Potential Role | Substrate Preference |

|---|---|---|

| MAO-A | Possible | Metabolizes a broad range of monoamines. |

| MAO-B | Probable | Shows preference for phenylethylamine derivatives. |

Identification and Structural Characterization of Major Metabolites in Non-Human Biological Matrices

While specific metabolic studies on this compound are limited, the metabolic profile can be inferred from detailed investigations of structurally analogous compounds in non-human models, such as the rat. A study on the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats identified several major urinary metabolites following oral administration. nih.gov By removing the 4-bromo substituent from these known metabolites, one can predict the likely metabolic products of 2,5-dimethoxyamphetamine.

The primary metabolites result from two main pathways: deamination followed by reduction/oxidation, and O-demethylation followed by acetylation. nih.gov

Predicted Metabolites based on the 2C-B Rat Model:

Metabolites from Deamination Pathway:

2-(2,5-Dimethoxyphenyl)propan-1-ol: Formed via deamination to an aldehyde, followed by reduction.

2-(2,5-Dimethoxyphenyl)propanoic acid: Formed via deamination to an aldehyde, followed by oxidation.

Metabolites from O-Demethylation Pathway:

(2R)-2-(2-hydroxy-5-methoxyphenyl)propan-1-amine: The 2-O-desmethyl metabolite.

(2R)-2-(5-hydroxy-2-methoxyphenyl)propan-1-amine: The 5-O-desmethyl metabolite.

Metabolites from Combined Pathways (Phase I + Phase II):

N-acetyl-(2R)-2-(2-hydroxy-5-methoxyphenyl)propan-1-amine: The acetylated conjugate of the 2-O-desmethyl metabolite.

N-acetyl-(2R)-2-(5-hydroxy-2-methoxyphenyl)propan-1-amine: The acetylated conjugate of the 5-O-desmethyl metabolite.

Table 5: Predicted Metabolites of this compound in Non-Human Matrices

| Metabolite Name | Metabolic Pathway(s) | Source of Prediction |

|---|---|---|

| 2-(2,5-Dimethoxyphenyl)propan-1-ol | Phase I: Deamination & Reduction | Analogy to 2C-B metabolism in rats. nih.gov |

| 2-(2,5-Dimethoxyphenyl)propanoic acid | Phase I: Deamination & Oxidation | Analogy to 2C-B metabolism in rats. nih.gov |

| (2R)-2-(2-hydroxy-5-methoxyphenyl)propan-1-amine | Phase I: 2-O-Demethylation | Analogy to 2C-B metabolism in rats. nih.gov |

| (2R)-2-(5-hydroxy-2-methoxyphenyl)propan-1-amine | Phase I: 5-O-Demethylation | Analogy to 2C-B metabolism in rats. nih.gov |

| N-acetyl-(2R)-2-(2-hydroxy-5-methoxyphenyl)propan-1-amine | Phase I (O-Demethylation) + Phase II (Acetylation) | Analogy to 2C-B metabolism in rats. nih.gov |

| N-acetyl-(2R)-2-(5-hydroxy-2-methoxyphenyl)propan-1-amine | Phase I (O-Demethylation) + Phase II (Acetylation) | Analogy to 2C-B metabolism in rats. nih.gov |

Computational and Theoretical Approaches to the Study of 2r 2 2,5 Dimethoxyphenyl Propan 1 Amine

Molecular Docking Simulations for Ligand-Receptor Binding Mode Predictions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and the nature of the intermolecular interactions. For (2R)-2-(2,5-Dimethoxyphenyl)propan-1-amine, the primary receptors of interest are the serotonin (B10506) receptors, particularly the 5-HT2A subtype, which is a key target for many psychedelic phenethylamines.

Table 1: Predicted Intermolecular Interactions of this compound with a Homology Model of the Human 5-HT2A Receptor (Hypothetical)

| Interacting Residue (TMH) | Interaction Type | Ligand Moiety Involved |

| Asp155 (3) | Salt Bridge | Protonated Amine |

| Phe234 (5) | π-π Stacking | Dimethoxyphenyl Ring |

| Ser239 (5) | Hydrogen Bond | 2-Methoxy Group |

| Trp336 (6) | Hydrophobic | Phenyl Ring |

| Phe340 (6) | Hydrophobic | Propyl Side Chain |

Molecular Dynamics (MD) Simulations to Probe Ligand-Receptor Complex Stability and Conformational Changes

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, offering insights into its stability and the conformational changes that may occur upon ligand binding. While no specific MD simulation studies have been published for this compound, the principles derived from simulations of related phenethylamines at G-protein coupled receptors (GPCRs) are applicable.

Quantum Chemical Calculations for Electronic Properties, Conformational Preferences, and Reactivity Descriptors

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for investigating the intrinsic electronic properties of a molecule. These properties are fundamental to its reactivity and its ability to interact with biological targets.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the energy of the LUMO is related to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. For this compound, the HOMO is expected to be localized primarily on the electron-rich dimethoxyphenyl ring, indicating that this region is susceptible to electrophilic attack. The LUMO is likely distributed more broadly across the molecule.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| EHOMO | -5.8 |

| ELUMO | -0.5 |

| Energy Gap (ΔE) | 5.3 |

Electrostatic Potential Surface (EPS) Mapping

The Electrostatic Potential Surface (EPS) map is a visual representation of the charge distribution in a molecule. researchgate.net It is invaluable for understanding non-covalent interactions, particularly hydrogen bonding and electrostatic interactions with a receptor. In the EPS map of this compound, regions of negative electrostatic potential (typically colored red or yellow) are expected around the oxygen atoms of the methoxy (B1213986) groups, indicating their potential to act as hydrogen bond acceptors. A region of positive electrostatic potential (colored blue) will be centered on the protonated amine group, highlighting its role as a hydrogen bond donor and its ability to form a salt bridge.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity Profiling of Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. For the 2,5-dimethoxyphenethylamine class of compounds, QSAR studies have been instrumental in identifying the key molecular descriptors that govern their affinity for serotonin receptors. nih.gov

These studies have generally shown that the lipophilicity and electronic properties of the substituent at the 4-position of the phenyl ring are critical for 5-HT2A receptor affinity. While this compound itself is unsubstituted at this position, QSAR models can be used to predict how the addition of various functional groups at this and other positions would modulate its activity. For instance, the addition of small, lipophilic groups at the 4-position is generally known to increase potency.

In Silico Prediction of Metabolic Hotspots and Potential Biotransformation Products

Understanding the metabolic fate of a compound is crucial in drug development. In silico tools can predict the most likely sites of metabolism on a molecule, often referred to as "metabolic hotspots," and the structures of the resulting metabolites. nih.gov For this compound, several metabolic pathways can be predicted based on the known metabolism of related phenethylamines. nih.gov

The primary sites of metabolism are likely to be:

O-demethylation: The methoxy groups are susceptible to enzymatic removal, leading to the formation of phenolic metabolites.

N-acetylation: The primary amine can be acetylated.

Deamination: The amine group can be removed, followed by oxidation to a carboxylic acid or reduction to an alcohol.

Hydroxylation: The aromatic ring or the propyl side chain can be hydroxylated.

In silico models, such as those implemented in software like BioTransformer, can provide a ranked list of potential metabolites, which can then be targeted for identification in in vitro or in vivo metabolism studies. biotransformer.ca

Table 3: Predicted Major Biotransformation Products of this compound

| Metabolic Reaction | Predicted Metabolite |

| O-Demethylation | (2R)-2-(2-Hydroxy-5-methoxyphenyl)propan-1-amine |

| O-Demethylation | (2R)-2-(5-Hydroxy-2-methoxyphenyl)propan-1-amine |

| N-Acetylation | N-((2R)-2-(2,5-Dimethoxyphenyl)propyl)acetamide |

| Deamination & Oxidation | 2-(2,5-Dimethoxyphenyl)propanoic acid |

Future Research Trajectories and Unexplored Avenues for 2r 2 2,5 Dimethoxyphenyl Propan 1 Amine Research

Development of Novel and More Efficient Enantioselective Synthetic Routes

The biological activity of chiral molecules like (2R)-2-(2,5-Dimethoxyphenyl)propan-1-amine is often highly dependent on their specific stereochemistry, with one enantiomer typically exhibiting significantly greater potency or a different pharmacological profile than the other. nih.gov For phenethylamine (B48288) and amphetamine derivatives, the (R)-enantiomer generally binds with higher affinity to 5-HT2 receptors. nih.gov Consequently, the development of efficient enantioselective synthetic methods is paramount to produce the desired (2R)-isomer in high purity, avoiding the complexities of separating racemic mixtures and ensuring the pharmacological relevance of experimental results.

Investigation of Uncharacterized or Orphan Receptor Targets in In Vitro Systems

While the primary pharmacological activity of 2,5-dimethoxyphenethylamines is mediated through serotonin (B10506) 5-HT2 receptors, particularly the 5-HT2A subtype, their complete receptor interaction profile is not fully elucidated. frontiersin.orgnih.gov Many compounds in this class exhibit affinity for a range of other receptors, including other serotonin subtypes (e.g., 5-HT1A, 5-HT2C), dopamine (B1211576) receptors, adrenergic receptors, and the trace amine-associated receptor 1 (TAAR1). frontiersin.orgnih.gov

A significant future avenue of research involves comprehensive screening of this compound and its derivatives against extensive panels of receptors, including those for which the endogenous ligand is unknown (orphan receptors). This "receptorome" screening can uncover previously unidentified molecular targets. Discovering novel interactions could explain ancillary pharmacological effects and open up new therapeutic hypotheses. Such broad screening has revealed that while many phenethylamine derivatives show preference for the 5-HT2A receptor, their selectivity over other subtypes like 5-HT1A and 5-HT2C can vary significantly. nih.gov Identifying interactions with uncharacterized or orphan receptors could provide crucial insights into complex signaling pathways in the central nervous system.

| Receptor Target | Typical Binding Affinity (Ki) of 2,5-Dimethoxy-Phenethylamines | Potential Implication of Interaction |

| 5-HT2A | High (nM range) | Primary target for psychedelic effects, regulation of mood and cognition. frontiersin.orgnih.gov |

| 5-HT2C | Moderate to High (nM range) | Modulation of appetite, mood, and dopamine release. frontiersin.orgnih.gov |

| 5-HT1A | Low to Moderate (µM range) | Involvement in anxiolytic and antidepressant effects. nih.gov |

| TAAR1 | Variable (nM to µM range) | Modulation of monoaminergic systems. frontiersin.orgnih.gov |

| Adrenergic α1/α2 | Variable | Potential cardiovascular and autonomic effects. frontiersin.org |

| Dopamine D2 | Generally Low | Potential modulation of dopaminergic pathways. frontiersin.org |

This table presents generalized affinity data for the 2,5-dimethoxy-phenethylamine class; specific values for this compound may vary.

Application of Advanced High-Throughput Screening Methodologies for Derivative Discovery

To explore the vast chemical space around the this compound scaffold, advanced high-throughput screening (HTS) methodologies are indispensable. benthamscience.com HTS allows for the rapid testing of thousands of chemical compounds to identify "hits"—molecules that interact with a biological target of interest. nih.govchemrxiv.org By creating combinatorial libraries of derivatives through systematic modification of the parent compound's structure (e.g., altering substituents on the phenyl ring or the amine), researchers can screen for molecules with novel or improved pharmacological properties.

Modern HTS platforms utilize automated liquid handling, miniaturized assays, and sensitive detection methods (e.g., fluorescence, luminescence, or mass spectrometry) to assess compound activity efficiently. chemrxiv.org For example, fluorescence-based calcium imaging assays are used to measure the activation of G-protein coupled receptors like the 5-HT2A receptor. nih.gov The application of these techniques can accelerate the discovery of derivatives with enhanced receptor selectivity, different functional profiles (e.g., partial agonists, biased agonists), or entirely new activities at previously unassociated targets. dovepress.com

Refinement of Computational Models for Enhanced Prediction of Pharmacological Interactions

In silico methods, including molecular docking and molecular dynamics simulations, are powerful tools for predicting how a ligand will interact with its receptor target on a molecular level. By refining computational models of receptors like the 5-HT2A receptor, researchers can more accurately predict the binding affinity and functional activity of novel derivatives of this compound before they are synthesized.

These models are built upon high-resolution crystal structures of the target receptors and are continuously improved by incorporating experimental data from structure-activity relationship (SAR) studies. frontiersin.org For this class of compounds, SAR studies have shown that the spatial orientation of the side chain and the nature of the substituent at the 4-position of the phenyl ring are critical determinants of agonist potency. nih.gov Enhanced computational models can help rationalize these empirical observations and guide the rational design of new molecules. The goal is to create predictive models that can virtually screen large libraries of potential compounds, prioritizing the most promising candidates for synthesis and experimental validation, thereby streamlining the discovery process.

Exploration of the Compound as a Molecular Probe for Neurotransmitter System Research

Compounds with high affinity and selectivity for a specific receptor are invaluable as molecular probes for studying the function and distribution of that receptor in the nervous system. beilstein-journals.orgresearchgate.net this compound and its analogs serve as foundational structures for the development of such tools.

A key area of future research is the synthesis of radiolabeled versions of this compound or a highly selective derivative. By incorporating a positron-emitting (e.g., Carbon-11) or gamma-emitting isotope, these molecules can be used as radiotracers for Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT) imaging. nih.gov These non-invasive techniques allow for the visualization and quantification of receptor density and occupancy in the living brain, providing critical insights into the neurobiology of psychiatric disorders. nih.gov For instance, radiolabeled 5-HT2A receptor agonists are used to study the high-affinity functional state of the receptor, which is thought to be particularly relevant in disease states. nih.govnih.gov Developing a tracer based on the this compound scaffold could provide a new tool to probe the serotonergic system.

Design of Next-Generation Analogues with Improved Selectivity for Specific Research Applications

Building on insights from SAR studies, HTS, and computational modeling, a major goal is the design of next-generation analogues with superior pharmacological properties. A primary objective is to improve selectivity for the 5-HT2A receptor over other related receptors, such as 5-HT2B and 5-HT2C. nih.gov Agonism at the 5-HT2B receptor has been associated with cardiac valvulopathy, making high selectivity for 5-HT2A a critical feature for potential therapeutic agents. nih.gov

Strategies to achieve this include:

Conformational Constraint: Introducing rigid structural elements, such as a cyclopropane (B1198618) ring in the ethylamine (B1201723) side chain, can lock the molecule into a specific conformation that is preferred by one receptor subtype over another. nih.govbeilstein-journals.org

Substituent Modification: Exploring a wider range of lipophilic and electronic modifications at the 4-position of the phenyl ring can fine-tune receptor affinity and selectivity. frontiersin.orgnih.gov

Biased Agonism: Designing ligands that preferentially activate one intracellular signaling pathway (e.g., G-protein signaling) over another (e.g., β-arrestin recruitment) at the same receptor. This could potentially separate desired therapeutic effects from unwanted side effects.

The development of these highly selective tools is crucial for dissecting the specific roles of different receptor subtypes in complex brain functions and diseases. nih.gov

Q & A

Basic Research Questions

Q. How can the stereochemical configuration of (2R)-2-(2,5-Dimethoxyphenyl)propan-1-amine be confirmed experimentally?

- Methodological Answer : The enantiomeric purity and absolute configuration can be determined using chiral HPLC with a reference standard and polarimetric analysis. For example, retention times from chiral columns (e.g., Chiralpak AD-H) can resolve enantiomers . Additionally, X-ray crystallography of a derivative (e.g., a tartrate salt) provides definitive stereochemical confirmation. Computational methods like density functional theory (DFT) simulations of electronic circular dichroism (ECD) spectra can further validate the (2R) configuration .

Q. What are the optimal synthetic routes for preparing this compound in high enantiomeric excess?

- Methodological Answer : Asymmetric synthesis via reductive amination using a chiral catalyst (e.g., Ru-BINAP complexes) can yield the (2R)-enantiomer. Alternatively, kinetic resolution of racemic mixtures using lipases (e.g., Candida antarctica Lipase B) in organic solvents achieves >90% enantiomeric excess . Key intermediates include 2,5-dimethoxybenzaldehyde and (R)-propan-1-amine derivatives.

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR confirm the methoxy group positions (δ ~3.7 ppm for OCH) and amine proton coupling patterns (e.g., splitting due to vicinal CH-NH) .

- IR : Stretching vibrations for NH (~3350 cm) and aryl-OCH (~1250 cm) validate functional groups.

- MS : High-resolution mass spectrometry (HRMS) confirms the molecular formula (CHNO) and fragments (e.g., loss of NH group at m/z 194) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies may arise from impurities or enantiomeric contamination. Validate purity via HPLC (e.g., >99.5% by area) and enantiomeric excess (e.g., chiral GC). Compare activity across standardized assays (e.g., receptor binding assays vs. whole-cell models) to isolate mechanism-specific effects. For example, if antimicrobial activity varies, test against isogenic strains with controlled efflux pump expression .

Q. What strategies optimize the compound’s stability in aqueous solutions for pharmacological studies?

- Methodological Answer : Stability is pH-dependent due to the amine group. Use buffered solutions (pH 6–7) to minimize degradation. Lyophilization with cryoprotectants (e.g., trehalose) enhances shelf life. Accelerated stability studies (40°C/75% RH for 4 weeks) coupled with LC-MS monitor degradation products (e.g., demethylated derivatives or oxidation byproducts) .

Q. How does the 2,5-dimethoxyphenyl moiety influence receptor binding affinity compared to analogs?

- Methodological Answer : Computational docking (e.g., AutoDock Vina) predicts interactions with serotonin receptors (e.g., 5-HT). Compare binding energies of (2R)-isomer vs. (2S)-isomer or analogs lacking methoxy groups. Radioligand displacement assays (e.g., H-ketanserin for 5-HT) quantify K values. The 2,5-dimethoxy substitution enhances π-stacking with aromatic residues (e.g., Phe340 in 5-HT), increasing affinity .

Q. What analytical methods differentiate this compound from structurally similar byproducts?

- Methodological Answer :

- HPLC-MS : Use a C18 column (e.g., Agilent Zorbax) with gradient elution (acetonitrile/0.1% formic acid) to separate isomers. Monitor for byproducts like (2S)-isomers or N-oxide derivatives.

- GC-MS : Derivatize with trifluoroacetic anhydride (TFAA) to improve volatility and detect trace impurities .

- 2D NMR : NOESY correlations distinguish spatial proximity of methoxy groups and amine protons, ruling out regioisomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.